(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a propenoic acid moiety. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid typically involves the following steps:
Borylation of Phenyl Ring: The phenyl ring is first borylated using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group onto the phenyl ring.
Formation of Propenoic Acid Moiety: The borylated phenyl compound is then subjected to a Heck reaction with an appropriate alkene to form the propenoic acid moiety. This reaction is typically carried out in the presence of a palladium catalyst and a base such as triethylamine.
Hydrolysis: The final step involves hydrolyzing the ester or other protecting groups to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the purification process involves crystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropenoic acids.
Scientific Research Applications
(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays. Additionally, its ability to participate in cross-coupling reactions allows for the formation of complex molecular structures, which can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the propenoic acid moiety but shares the boronic acid group.
(2E)-3-Phenylprop-2-enoic Acid: Lacks the boronic acid group but shares the propenoic acid moiety.
Borinic Acids: Contain two C-B bonds and one B-O bond, displaying enhanced Lewis acidity compared to boronic acids.
Uniqueness
(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid is unique due to the presence of both the boronic acid and propenoic acid moieties, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3-boronophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIEOGZUMAQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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